molecular formula C8H12N2O2 B1582079 Ethylene bisacrylamide CAS No. 2956-58-3

Ethylene bisacrylamide

Cat. No.: B1582079
CAS No.: 2956-58-3
M. Wt: 168.19 g/mol
InChI Key: AYGYHGXUJBFUJU-UHFFFAOYSA-N
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Description

Ethylene bisacrylamide, also known as N,N’-Methylenebis(acrylamide), is a cross-linking agent that polymerizes with acrylamide and creates cross-links within the polyacrylamide gel . It is capable of creating a network rather than linear chains which helps in maintaining the firmness of gel .


Synthesis Analysis

The synthesis of acrylamide-based hydrogels was done using acrylamide (Aam) as a monomer, MgO nanoparticle, carboxymethyl cellulose (NaCMC), N,N′-methylenebisacrylamide as cross-linker, montmorillonite as clay, ammonium persulfate (APS) and N,N,N′,N′-tetra-methylethylenediamine (TEMED) as initiators . Another method involves the use of acrylamide and formaldehyde in the presence of catalysts such as Cu(II), Fe(II), Ni(II) and Pd(II) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (H2C=CHCONHCH2-)2 .


Chemical Reactions Analysis

This compound is used as a crosslinking agent in chemical reactions during the formation of polymers . The bisacrylamide part of the molecule polymerizes with acrylamide and creates a crosslinked structure as opposed to a linear structure .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 168.19 Da and a density of 1.0±0.1 g/cm^3 . It has a boiling point of 456.3±41.0 °C at 760 mmHg and a flash point of 213.0±27.8 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

1. Polymerization and Hydrogel Formation

Ethylene bisacrylamide (BIS) is widely used as a crosslinking agent in the synthesis of various polymers and hydrogels. For instance, BIS is employed in the creation of pH-sensitive poly(acrylamide-co-acrylic acid) hydrogels. These hydrogels exhibit excellent mechanical strength and are highly sensitive to the pH of their environment, making them suitable for pharmaceutical applications and biomaterials (Seddiki & Aliouche, 2017).

2. Electrophoresis Applications

In the field of biochemistry, BIS plays a crucial role in the formulation of polyacrylamide gels used for electrophoresis. By incorporating BIS as a crosslinker, researchers have developed a tough gel matrix that is both elastic and resistant to tearing. This advancement significantly improves the handling of gels during protein and nucleic acid separation and analysis (Pushparajan et al., 2018).

3. Catalysis and Chemical Synthesis

BIS is also instrumental in creating specialized polymer catalysts. One study demonstrated the synthesis of polymer catalysts cross-linked with N,N′-ethylene bisacrylamide, showing significant stereoselectivity in the hydrolysis of amino acid esters. This indicates BIS's potential in facilitating precise chemical transformations (Ohkubo et al., 2001).

4. Nanocomposite Synthesis

This compound is pivotal in the synthesis of polyacrylamide-metal nanocomposites. These composites, created through a microwave-assisted process, feature metal nanoparticles uniformly dispersed within a polyacrylamide matrix. The unique properties of these nanocomposites open up possibilities for various applications, including in the field of materials science (Zhu & Zhu, 2006).

Mechanism of Action

While the specific mechanism of action for Ethylene bisacrylamide is not detailed in the search results, it is known that it plays a crucial role in the formation of polyacrylamide gels by creating cross-links .

Safety and Hazards

Ethylene bisacrylamide is considered hazardous and has been classified for acute oral toxicity, acute dermal toxicity, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity (repeated exposure) . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for Ethylene bisacrylamide were not found in the search results, there are ongoing studies on the synthesis and applications of acrylamide-based hydrogels , which could potentially involve this compound.

Properties

IUPAC Name

N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGYHGXUJBFUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025281
Record name Ethylene bis acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2956-58-3
Record name Ethylene bisacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene bis acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Ethylenebis(acrylamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE BISACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/206L69E02O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7.2 parts 30% methanolic Na-methylate solution are added to 15 parts ethylenediamine. 77 parts 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene are added drop-wise at 30° C. during cooling. Recrystallisation is then allowed to proceed overnight and the crystalline mass is dissolved in 400 parts chloroform, and neutralised with 4 parts concentrated hydrochloric acid. 50 parts water are added, the organic phase separated off, and the aqueous phase extracted 5 times with 50 parts chloroform in each instance. The combined organic phases are reduced in a rotary evaporator at a bath temperature of 90° C. and under a vacuum of 20 Torr. The residue is heated in a vacuum of 10 Torr to 110° to 120° C. (bath temperature 140° C.). On conclusion of the furane separation the sedimentation temperature increases to 140° C. After cooling, the product is dissolved in hot n-butanol, filtered, and allowed to recrystallise at 0° C. 27 g N,N'-ethylenebisacrylamide with a melting point of 150° to 155° C. is obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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